N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound that features a combination of furan, thiophene, and pyrido[3,4-d]pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step reactions that include the formation of the furan and thiophene rings, followed by their integration into the pyrido[3,4-d]pyrimidine framework. Common synthetic methods for such heterocyclic compounds include:
Condensation Reactions: These involve the combination of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.
Cyclization Reactions: For example, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This can include the use of microwave irradiation to accelerate reaction times and improve product yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds such as furan-2-yl oxadiazoles and triazoles are studied for their biological activities.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its combination of furan, thiophene, and pyrido[3,4-d]pyrimidine moieties, which confer a diverse range of chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-2-16(22-6-1)14(12-4-7-23-10-12)8-19-17-13-3-5-18-9-15(13)20-11-21-17/h1-7,9-11,14H,8H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBXORBBOOLFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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